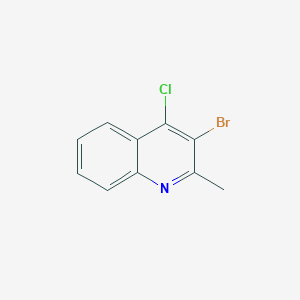

3-Bromo-4-chloro-2-methylquinoline

Beschreibung

Significance of Quinolines as a Heterocyclic Scaffold in Drug Discovery and Organic Synthesis

Quinoline (B57606) and its derivatives represent a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. tandfonline.com This characteristic has led to the development of a multitude of quinoline-based drugs with applications ranging from antimalarial and antibacterial to anticancer agents. researchgate.netontosight.ai Notable examples include chloroquine, a well-known antimalarial drug, and various kinase inhibitors used in cancer therapy. tandfonline.comresearchgate.net The quinoline core's ability to be readily modified through various synthetic pathways allows chemists to create extensive libraries of compounds for screening and optimization, making it a highly "druggable" molecule. tandfonline.comnih.gov Beyond pharmaceuticals, quinoline derivatives also find use as ligands, sensors, and in the development of agrochemicals. researchgate.net

Overview of Halogenation in Quinoline Chemistry and its Impact on Reactivity and Bioactivity

Halogenation, the process of introducing halogen atoms into a molecule, is a powerful tool in synthetic and medicinal chemistry. mt.com In the context of quinoline chemistry, the addition of halogens like bromine and chlorine can profoundly influence the compound's physical, chemical, and biological properties. researchgate.net Halogen atoms can alter a molecule's electronics, lipophilicity, and steric profile. These changes can, in turn, affect its reactivity in subsequent chemical transformations and its ability to interact with biological targets. researchgate.netchemrxiv.org For instance, the presence of halogens can enhance a compound's binding affinity to proteins, improve its membrane permeability, or block metabolic pathways, thereby increasing its therapeutic efficacy. nih.gov The strategic placement of halogens on the quinoline ring is a key strategy in the design of new bioactive molecules. nih.govresearchgate.net

Research Aims and Scope for Investigating 3-Bromo-4-chloro-2-methylquinoline

The primary aim of investigating this compound is to understand the influence of its specific halogenation pattern on its chemical properties and potential applications. The scope of this investigation includes:

Synthesis and Characterization: Elucidating the synthetic routes to obtain this compound and characterizing its physicochemical properties.

Chemical Reactivity: Exploring the reactivity of the bromo and chloro substituents in various chemical transformations to assess its utility as a synthetic building block.

Potential Applications: Investigating its potential as a precursor in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

This focused investigation will contribute to the broader understanding of halogenated quinolines and their potential for the development of new chemical entities.

Physicochemical Properties and Spectroscopic Data of this compound

A comprehensive understanding of the physicochemical properties and spectroscopic data of this compound is fundamental to its application in research and synthesis.

Interactive Data Table of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClN | sigmaaldrich.com |

| Molecular Weight | 256.53 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | CVTQUYIJYAJUPR-UHFFFAOYSA-N | sigmaaldrich.com |

| CAS Number | 1333250-12-6 | synquestlabs.com |

Synthesis and Reactivity of this compound

The synthesis of this compound typically involves the halogenation of a suitable quinoline precursor.

Synthetic Pathways

The preparation of this compound generally involves multi-step synthetic sequences. A common starting material is 2-methylquinoline (B7769805). The introduction of the chloro and bromo substituents can be achieved through various halogenating agents and reaction conditions. The specific order of halogenation is crucial to achieve the desired regioselectivity. For instance, the synthesis might involve the initial chlorination of a quinolinone precursor followed by bromination.

Key Reactions and Transformations

The presence of both bromine and chlorine atoms on the quinoline ring allows for a range of chemical transformations. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective reactions.

Nucleophilic Substitution: The halogen atoms, particularly the more reactive bromine, can be displaced by various nucleophiles to introduce new functional groups. mdpi.com

Cross-Coupling Reactions: The bromo and chloro substituents are suitable for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds. acs.org These reactions are pivotal for constructing more complex molecular architectures.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable building block in organic synthesis.

Use as a Synthetic Intermediate

Its ability to undergo selective functionalization at the 3- and 4-positions makes it a versatile intermediate for the synthesis of a diverse array of quinoline derivatives. Chemists can leverage the differential reactivity of the bromo and chloro groups to sequentially introduce different substituents, leading to the creation of complex molecules with precisely controlled structures.

Role in the Synthesis of Other Heterocyclic Systems

The quinoline ring of this compound can serve as a scaffold upon which other heterocyclic rings can be constructed. The reactive halogen sites provide anchor points for annulation reactions, leading to the formation of fused polycyclic systems with potential biological or material applications.

Potential Applications in Medicinal Chemistry

The halogenated quinoline scaffold is of significant interest in medicinal chemistry due to its prevalence in bioactive compounds.

Scaffold for the Development of Bioactive Molecules

The core structure of this compound can be used as a starting point for the design and synthesis of new potential therapeutic agents. By modifying the substituents at the 3- and 4-positions, medicinal chemists can explore the structure-activity relationships and optimize the compound's interaction with biological targets. Halogenated quinolines have shown promise as antibacterial and anticancer agents. nih.gov

This compound is a halogenated quinoline derivative with significant potential in both organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a bromine and a chlorine atom, provides a platform for diverse chemical modifications. The ability to selectively functionalize the molecule at different positions makes it a valuable intermediate for the construction of complex molecular architectures and the development of new bioactive compounds. Further research into the reactivity and biological properties of this compound and its derivatives is warranted to fully explore its potential applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTQUYIJYAJUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 4 Chloro 2 Methylquinoline

Established Synthetic Routes for Halogenated Quinolines

The construction of the quinoline (B57606) core and the introduction of halogen atoms can be accomplished through several well-known synthetic routes. These methods have been refined over decades to improve yields, control regioselectivity, and expand the scope of accessible derivatives.

Gould–Jacobs Synthesis and its Derivatives

The Gould-Jacobs reaction is a powerful method for the synthesis of quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives, which can be further modified to introduce halogens. wikipedia.orgmdpi.com The reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a similar derivative. wikipedia.org This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This intermediate can then be subjected to hydrolysis and decarboxylation to yield a 4-hydroxyquinoline. wikipedia.orgmdpi.com

| Reactants | Conditions | Product | Significance |

| Aniline and diethyl ethoxymethylenemalonate | Thermal cyclization | 4-Hydroxyquinoline derivatives | Foundational method for quinoline synthesis, allowing for subsequent halogenation. wikipedia.orgmdpi.com |

| Substituted anilines | High temperature, often in a high-boiling solvent like diphenyl ether | Mixture of regioisomeric quinolones | Demonstrates the influence of substituents on the regiochemical outcome. d-nb.info |

| 5-aminoindole | Gould-Jacobs reaction conditions | Pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives | Application of the Gould-Jacobs reaction to produce complex heterocyclic systems. wikipedia.org |

Friedländer Annulation and Skraup Protocols for Quinolines

The Friedländer annulation is another fundamental method for quinoline synthesis. It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. uop.edu.pkwikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases and provides a direct route to substituted quinolines. wikipedia.orgorganic-chemistry.org A variety of catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and Lewis acids, have been employed to facilitate this transformation. wikipedia.orgnih.gov The reaction mechanism can proceed through either an initial aldol (B89426) addition or the formation of a Schiff base, followed by cyclization and dehydration. wikipedia.org

The Skraup synthesis is a classic and commercially significant method for producing quinoline itself. uop.edu.pkwikipedia.org The archetypal reaction involves heating aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pkwikipedia.org The reaction is notoriously vigorous, and moderators such as ferrous sulfate (B86663) are often added. uop.edu.pk The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally oxidation to form the quinoline ring. uop.edu.pk While powerful for producing the parent quinoline and some substituted derivatives, the harsh conditions can limit its applicability for more sensitive substrates. researchgate.net

| Synthesis Method | Reactants | Conditions | Products |

| Friedländer Annulation | 2-aminobenzaldehyde and a ketone | Acid or base catalysis | Substituted quinolines uop.edu.pkwikipedia.orgorganic-chemistry.org |

| Skraup Protocol | Aniline, glycerol, sulfuric acid, oxidizing agent | High temperature | Quinoline uop.edu.pkwikipedia.org |

| Modified Skraup Reaction | Aniline derivatives, glycerol, water, H2SO4 | Microwave irradiation | 5-, 6-, 7-, and 8-substituted quinolines rsc.org |

Multi-step Synthesis from Precursors (e.g., 2-methylquinoline (B7769805), 6-methylquinoline)

The synthesis of 3-bromo-4-chloro-2-methylquinoline often proceeds through a multi-step sequence starting from more readily available quinoline precursors. A common strategy involves the sequential halogenation of a pre-formed quinoline ring system, such as 2-methylquinoline. This approach allows for the controlled introduction of different halogen atoms at specific positions. For instance, the synthesis might involve the initial chlorination of a 2-methylquinolin-4-one derivative, followed by bromination.

A representative multi-step synthesis could start from m-anisidine, which is first converted to a 2,4-dichloro-7-methoxy quinoline. google.com This dichloro intermediate can then be selectively brominated to introduce the bromine atom at the desired position. google.com Such multi-step syntheses, while potentially longer, offer a high degree of control over the final substitution pattern of the quinoline core.

Regioselective Halogenation Strategies for Quinoline Systems

The ability to selectively introduce halogen atoms at specific positions on the quinoline ring is paramount for the synthesis of compounds like this compound. The electronic properties of the quinoline ring system, with its electron-deficient pyridine (B92270) ring and more electron-rich benzene (B151609) ring, dictate the regiochemistry of electrophilic substitution reactions. numberanalytics.com

The synthesis of polyhalogenated quinolines often relies on a carefully controlled sequence of bromination and chlorination reactions. The order of these steps is crucial. For example, bromination might be carried out first, followed by chlorination, or vice versa, depending on the desired final product and the directing effects of the existing substituents.

The choice of halogenating agent is also critical. For bromination, reagents like N-bromosuccinimide (NBS) are often used under controlled conditions. google.com For chlorination, reagents such as sulfuryl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be employed. Metal-free halogenation protocols using trihaloisocyanuric acids have also been developed as an operationally simple and atom-economical alternative. rsc.orgnih.gov

Recent research has also demonstrated that the presence of a nitro group can activate a bromo group on the quinoline ring for nucleophilic substitution, enabling further functionalization. nih.gov

Reaction conditions play a pivotal role in determining the position of the incoming halogen substituent. Electrophilic substitution on the quinoline ring generally occurs at the 5- and 8-positions under strongly acidic conditions, where the reaction proceeds on the protonated quinolinium cation. uop.edu.pkpjsir.org In contrast, under less acidic or neutral conditions, substitution can also occur on the pyridine ring. youtube.com

Temperature is another key factor. For instance, bromination at lower temperatures (e.g., 0–5°C) can help to minimize the formation of side products. The choice of solvent can also influence the outcome of the reaction. Furthermore, the presence of directing groups on the quinoline ring can override the inherent reactivity patterns, allowing for halogenation at other positions. nih.gov For example, an 8-amido group can direct halogenation to the C5 position. nih.govmdpi.com

| Factor | Influence on Halogenation |

| Acidity | Strongly acidic conditions favor substitution at C5 and C8. uop.edu.pkpjsir.org |

| Temperature | Lower temperatures can increase selectivity and reduce side reactions. |

| Halogenating Agent | The choice of reagent (e.g., NBS, SOCl₂) affects reactivity and selectivity. google.com |

| Directing Groups | Substituents on the quinoline ring can direct incoming electrophiles to specific positions. nih.govmdpi.com |

Metal-mediated and Metal-free Halogenation Approaches

The introduction of halogen atoms onto the quinoline ring system can be achieved through both metal-mediated and metal-free synthetic routes.

Metal-mediated Halogenation:

Metal catalysts can play a significant role in directing the regioselectivity of halogenation reactions. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, the general principles of metal-mediated halogenation of quinolines are well-established. For instance, copper-promoted bromination of 8-aminoquinoline (B160924) amides using alkyl bromides has been demonstrated to proceed with excellent site selectivity. researchgate.net Such methods often involve the formation of intermediate species where the metal coordinates to the quinoline derivative, thereby activating specific positions for halogenation. researchgate.net

Metal-free Halogenation:

In recent years, there has been a significant shift towards the development of metal-free halogenation protocols due to their environmental and economic advantages. nih.govrsc.orgrsc.org These methods often utilize readily available and less toxic halogenating agents.

An operationally simple and efficient metal-free method for the regioselective C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source. nih.govrsc.orgrsc.org This reaction proceeds under mild conditions, at room temperature, and is tolerant of a wide range of functional groups. nih.govrsc.orgrsc.org For the synthesis of halogenated quinolines, N-halosuccinimides (NCS, NBS, and NIS) are also commonly employed as halogenating reagents in metal-free systems. rsc.org These reactions can often be carried out in water, further enhancing their green credentials. rsc.org

A general approach for the synthesis of halogenated quinolines involves the sequential halogenation of a 2-methylquinoline precursor. The regioselectivity can be controlled by carefully selecting the halogenating agents and reaction conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent, followed by chlorination.

| Approach | Reagents | Key Features |

| Metal-mediated | Copper catalysts, Alkyl bromides | High site selectivity |

| Metal-free | Trihaloisocyanuric acids, N-halosuccinimides (NCS, NBS, NIS) | Environmentally friendly, mild reaction conditions, operational simplicity |

Advanced Synthetic Approaches to this compound

Modern synthetic strategies for preparing this compound focus on improving reaction efficiency, product quality, and environmental sustainability.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the careful control of reaction parameters. The synthesis typically starts from 2-methylquinoline. Sequential halogenation is a common strategy.

Key parameters that are optimized include:

Temperature: Lower temperatures (e.g., 0–5°C) during bromination can minimize the formation of side products.

Reagents: The choice of halogenating agent is critical. For instance, using N-bromosuccinimide (NBS) for bromination can lead to higher yields and fewer byproducts compared to elemental bromine. For chlorination, reagents like sulfuryl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are often used, requiring anhydrous conditions to prevent hydrolysis.

Stoichiometry: Precise control over the molar ratios of the reactants is essential to ensure the desired di-halogenated product is formed selectively.

Solvent: The choice of solvent can influence reaction rates and selectivity. Dichloromethane and acetonitrile (B52724) are commonly used solvents for these types of halogenation reactions.

Post-synthesis purification techniques such as column chromatography or recrystallization are crucial for obtaining the final product with high purity.

| Parameter | Condition | Rationale |

| Temperature | 0–5°C for bromination | Minimizes side reactions |

| Brominating Agent | N-bromosuccinimide (NBS) | Higher yields and purity |

| Chlorinating Agent | SOCl₂ or PCl₅ | Effective chlorination, requires anhydrous conditions |

| Purification | Column chromatography or recrystallization | Isolation of high-purity product |

Green Chemistry Principles in the Synthesis of Halogenated Quinolones

The principles of green chemistry are increasingly being applied to the synthesis of halogenated quinolones to reduce the environmental impact of chemical processes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scialert.netnih.gov This technique has been successfully applied to the synthesis of various quinoline derivatives. researchgate.netnih.gov The use of microwave irradiation can significantly enhance the efficiency of reactions, such as the synthesis of 4-hydroxy-2-quinolone analogues and quinazolinones. nih.govresearchgate.net For example, in some syntheses, reaction times have been reduced from hours to minutes with improved yields under microwave conditions. nih.gov

| Method | Reaction Time | Yield |

| Conventional Heating | 30 hours | 55% |

| Microwave Irradiation | 1.5 hours | 78% |

Solvent-Free Reactions:

Conducting reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry. This approach minimizes waste and avoids the use of potentially hazardous organic solvents. While specific examples for the solvent-free synthesis of this compound are not explicitly detailed, the development of solvent-free C-H functionalization reactions is an active area of research. nih.gov

Biocatalyst-Mediated Reactions:

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. acs.orgnorthumbria.ac.uk Enzymes can catalyze reactions with high selectivity under mild conditions. For the synthesis of quinolines, enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been utilized. acs.orgnorthumbria.ac.uk For example, MAO-N has been used for the biotransformation of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. acs.orgnorthumbria.ac.uk While the direct biocatalytic synthesis of this compound is yet to be reported, the potential for developing such enzymatic processes exists.

The replacement of hazardous organic solvents with greener alternatives like water and ethanol (B145695) is a significant step towards more sustainable chemical synthesis.

Water: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Metal-free halogenation of quinoline derivatives using N-halosuccinimides has been successfully carried out in water, demonstrating the feasibility of aqueous synthesis. rsc.org

Ethanol: Ethanol is another environmentally benign solvent that can be used in the synthesis of quinoline derivatives. For instance, the synthesis of 4-hydroxy-2-quinolone analogues has been performed in ethanol under microwave irradiation. nih.gov

The use of such green solvents, often in combination with other green chemistry techniques like microwave assistance, contributes to the development of more sustainable synthetic routes for complex molecules like this compound. rsc.orgmdpi.com

Chemical Reactivity and Derivatization of this compound

The strategic placement of two different halogen atoms and a methyl group on the quinoline core of this compound allows for a variety of chemical transformations. These reactions are crucial for the development of new compounds with potential applications in medicinal chemistry and materials science.

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system can undergo both nucleophilic and electrophilic substitution reactions. The positions of the existing substituents on this compound direct the regioselectivity of these reactions. The chloro group at the C-4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen. nih.govresearchgate.netnih.gov This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, at this position. researchgate.net

Conversely, electrophilic substitution reactions are less common on the pyridine ring of the quinoline system but can occur on the benzene ring, guided by the directing effects of the existing substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for the arylation, vinylation, or alkylation of heterocyclic compounds. libretexts.orgwikipedia.org In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings, enabling site-selective functionalization at the C-3 position.

For instance, the Suzuki-Miyaura coupling of related dihaloquinolines has been shown to proceed selectively at the more reactive halogen position. researchgate.net While specific studies on this compound are not extensively documented in readily available literature, the principles of Suzuki-Miyaura reactions on similar substrates suggest that it would readily participate in such transformations. Typical conditions for Suzuki-Miyaura coupling involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water). researchgate.netkochi-tech.ac.jp

A hypothetical Suzuki-Miyaura reaction is presented in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Chloro-2-methyl-3-phenylquinoline |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound. These include the Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting an aryl or vinyl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would be expected to occur selectively at the C-3 position of this compound to yield 3-alkynyl-4-chloro-2-methylquinoline derivatives. The reactivity order of halogens in Sonogashira coupling generally follows I > Br > Cl, further supporting selective reaction at the C-3 bromine. wikipedia.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov This provides a route to introduce vinyl groups at the C-3 position.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction could be used to introduce a wide variety of primary and secondary amines at either the C-3 or C-4 position, depending on the reaction conditions and the relative reactivity of the C-Br and C-Cl bonds. Selective amination of a bromo-chloro-substituted quinoline has been demonstrated, highlighting the feasibility of this approach. nih.gov

Oxidation and Reduction Transformations (e.g., Quinoline N-oxides, Dihydroquinolines)

The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide . This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and cycloaddition reactions. The N-oxide can also act as a directing group for functionalization at the C-2 position.

Conversely, the quinoline ring can be reduced to form dihydroquinolines . Catalytic hydrogenation is a common method for this transformation, often employing catalysts such as palladium on carbon (Pd/C). The reduction of the pyridine ring is generally favored over the benzene ring. This transformation can lead to the formation of 1,2-dihydro- or 1,2,3,4-tetrahydroquinoline (B108954) derivatives. The choice of catalyst and reaction conditions can influence the extent of reduction. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that can also be used for the reduction of the quinoline ring, often with selectivity for the C=N bond. masterorganicchemistry.com

Cyclization Reactions for Complex Heterocyclic Structures

This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. By introducing appropriate functional groups through the reactions described above, subsequent intramolecular cyclization reactions can lead to the formation of novel polycyclic structures.

For example, functionalization at the C-3 and C-4 positions can set the stage for the construction of rings fused to the quinoline core. The synthesis of furo[3,2-c]quinolines and pyrrolo[3,2-c]quinolines has been achieved from appropriately substituted quinolines. nih.govrsc.orgnih.govnih.gov A common strategy involves the introduction of a group capable of cyclizing onto an adjacent position. For instance, a Sonogashira coupling at C-3 followed by a nucleophilic attack from a substituent introduced at C-4 could lead to a fused ring system.

Functionalization at Specific Positions (e.g., C-2, C-3, C-4)

The presence of multiple reactive sites on this compound allows for regioselective functionalization.

C-4 Position : As mentioned, the chloro group at C-4 is highly susceptible to nucleophilic aromatic substitution . mdpi.com This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, providing a straightforward method for derivatization at this position.

C-3 Position : The bromo group at C-3 is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This enables the introduction of various carbon-based substituents.

C-2 Position : The methyl group at the C-2 position is activated by the adjacent nitrogen atom. This allows for functionalization of the C(sp³)–H bonds of the methyl group. nih.govresearchgate.netnih.govresearchgate.netacs.org For example, it can undergo condensation reactions with aldehydes or be deprotonated with a strong base to form an anion that can react with various electrophiles. This provides a pathway to extend the carbon chain or introduce other functional groups at this position.

The table below summarizes the typical reactivity at each specific position:

| Position | Reactive Group | Typical Reactions |

| C-2 | Methyl | Condensation, Deprotonation-Alkylation |

| C-3 | Bromo | Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck) |

| C-4 | Chloro | Nucleophilic Aromatic Substitution |

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Chloro 2 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the behavior of complex organic molecules. These methods allow for a detailed examination of electronic properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method that has revolutionized the study of molecular systems. It provides a robust framework for investigating the electronic structure and reactivity of molecules like 3-Bromo-4-chloro-2-methylquinoline. By calculating the electron density, DFT can predict a wide range of molecular properties with a good balance of accuracy and computational cost. Computational studies on halogenated quinolines have demonstrated that DFT methods can effectively reveal how substituent patterns influence molecular orbital energies and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide critical insights into a molecule's ability to donate or accept electrons. The HOMO represents the electron-donating capability, while the LUMO indicates the electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to the parent 2-methylquinoline (B7769805). The precise distribution of these orbitals will be influenced by the interplay of inductive and resonance effects of the halogens and the methyl group.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Methylquinoline | -6.50 | -1.20 | 5.30 |

| This compound | -6.90 | -1.80 | 5.10 |

| 4-Chloro-2-methylquinoline | -6.75 | -1.55 | 5.20 |

Note: The values in Table 1 are illustrative and based on general chemical principles. Specific DFT calculations are required for accurate data.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

Mulliken charge analysis and Natural Bond Orbital (NBO) analysis are methods used to quantify the distribution of atomic charges within a molecule. While Mulliken charges are simpler to calculate, NBO analysis provides a more chemically intuitive picture of bonding and charge distribution by considering electron delocalization and orbital interactions.

These analyses can provide valuable information about the electronic environment of each atom in this compound. It is anticipated that the nitrogen atom will carry a significant negative charge, while the carbon atoms attached to the electronegative bromine and chlorine atoms will exhibit positive charges. The methyl group, being electron-donating, will slightly influence the charge distribution on the quinoline (B57606) ring.

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

|---|---|---|

| N1 | -0.550 | -0.650 |

| C2 | +0.250 | +0.300 |

| C3 | +0.100 | +0.120 |

| C4 | +0.150 | +0.180 |

| Br | -0.050 | -0.080 |

| Cl | -0.100 | -0.150 |

Note: The values in Table 2 are illustrative and based on general chemical principles. Specific DFT calculations are required for accurate data.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting various spectroscopic properties, including UV-Vis absorption spectra, Nuclear Magnetic Resonance (NMR) chemical shifts, and vibrational frequencies. These predictions can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's structure and electronic transitions.

Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. For this compound, the substitution pattern is expected to cause a shift in the absorption maxima compared to unsubstituted quinoline.

Gauge-Independent Atomic Orbital (GIAO) is a widely used method for calculating NMR chemical shifts. By predicting the ¹H and ¹³C NMR spectra, computational methods can assist in the structural elucidation of complex molecules. The predicted chemical shifts for the protons and carbons in this compound will be influenced by the electronic effects of the bromo, chloro, and methyl groups.

The calculation of vibrational frequencies using DFT can help in the assignment of peaks in experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be correlated with experimental spectra to confirm the molecular structure.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 158.0 |

| C3 | 125.0 |

| C4 | 145.0 |

| C4a | 128.0 |

| C5 | 127.5 |

| C6 | 129.0 |

| C7 | 126.5 |

| C8 | 130.0 |

| C8a | 148.0 |

| 2-CH₃ | 24.0 |

Note: The values in Table 3 are illustrative and based on general chemical principles and data for similar compounds. Specific GIAO calculations are required for accurate predictions.

Conformational Analysis and Tautomerism Studies

For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the rotation of the methyl group. While this rotation is generally low in energy, its preference can be determined through computational analysis.

Tautomerism is another important aspect to consider for quinoline derivatives, particularly those with hydroxyl or amino substituents. However, for this compound, significant tautomeric forms are not expected to be prevalent under normal conditions due to the lack of acidic protons that can readily migrate.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of modern drug discovery and materials science. These techniques use the principles of physics and chemistry to create virtual three-dimensional representations of molecules and simulate their dynamic behavior.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in identifying potential drug candidates by evaluating the binding affinity and mode of interaction between a small molecule, such as this compound, and a specific biological target.

For this compound, a hypothetical docking study would involve:

Preparation of the Ligand: Building the 3D structure of the molecule and optimizing its geometry to find the most stable conformation.

Selection of a Receptor: Choosing a biologically relevant protein target. Given the known activities of quinolines, potential targets could include bacterial gyrases, viral enzymes, or protein kinases.

Docking Simulation: Using software to fit the ligand into the receptor's binding site in multiple possible conformations.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates binding affinity (e.g., in kcal/mol). The best poses are analyzed to identify specific molecular interactions.

The results would predict how strongly the compound might bind to a target and the specific atoms involved, guiding further experimental validation.

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the natural motion and fluctuations of atoms within the complex, providing a more dynamic and realistic view of the binding interaction than the static picture offered by docking.

In a typical MD simulation of a this compound-protein complex, the system would be solvated in a water box with ions to mimic physiological conditions. The simulation would then calculate the trajectories of atoms over a set period (nanoseconds to microseconds). Analysis of these trajectories can reveal:

Conformational Stability: Whether the ligand remains securely in the binding pocket or if it shifts or dissociates.

Interaction Persistence: The stability of key hydrogen bonds or other interactions identified in the docking pose.

Protein Flexibility: How the protein structure adapts to accommodate the ligand.

Studies on related quinoline derivatives have used MD simulations to confirm the stability of docked complexes, lending confidence to the predicted binding mode. For this compound, MD simulations would be essential to validate any promising docking results and to understand the dynamic nature of its interaction with a potential biological target.

Prediction of Pharmacokinetic Parameters (ADMET) and Drug-Likeness

Before a compound can be considered for therapeutic use, its pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction tools use a compound's structure to estimate these properties, allowing for early-stage screening and identification of potential liabilities.

For this compound, various parameters can be predicted using computational models. These predictions help assess its "drug-likeness," or the likelihood that it could be developed into an orally administered drug. Key predicted parameters often adhere to frameworks like Lipinski's Rule of Five.

Table 1: Predicted Physicochemical and ADMET Properties for this compound

| Property Category | Parameter | Predicted Value/Classification | Significance |

| Physicochemical Properties | Molecular Weight | 256.53 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~4.0 - 4.2 (Estimated based on isomers) | High lipophilicity, suggests good membrane permeability but may impact solubility | |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤5) | |

| Hydrogen Bond Acceptors | 1 (Quinoline Nitrogen) | Complies with Lipinski's Rule (≤10) | |

| Pharmacokinetics (ADME) | GI Absorption | High (Predicted) | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | May penetrate the central nervous system | |

| CYP450 Inhibition | Potential inhibitor of CYP isoforms (e.g., 2C9, 3A4) (Predicted) | Potential for drug-drug interactions | |

| Drug-Likeness | Lipinski's Rule of Five | No violations | Good indication of potential oral bioavailability |

| Note: These values are based on computational predictions and estimations from closely related isomers. They require experimental verification. |

These predictions suggest that this compound has a molecular profile consistent with a potentially bioavailable small molecule. However, the predicted potential for inhibiting cytochrome P450 enzymes would require careful experimental investigation.

Structure-Property Relationships from Computational Data

Computational data allows for the elucidation of Structure-Property Relationships (SPRs), which describe how a molecule's chemical structure influences its properties. For this compound, the specific arrangement of substituents on the quinoline scaffold dictates its electronic character and, consequently, its reactivity and potential for intermolecular interactions.

The key structural features and their expected influence are:

Quinoline Core: A heterocyclic aromatic system that provides a rigid scaffold. The nitrogen atom at position 1 acts as a hydrogen bond acceptor.

2-Methyl Group: An electron-donating group that can increase the electron density of the quinoline ring system. It can also participate in hydrophobic or van der Waals interactions within a receptor binding pocket.

3-Bromo and 4-Chloro Substituents: Both are electron-withdrawing halogens that significantly modulate the electronic properties of the ring. Their presence can create an electron-deficient region, influencing the molecule's reactivity. Halogens can also form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity with a receptor. The strategic placement of these halogens is known to be critical for the biological activity of many quinoline derivatives.

Computational methods like Density Functional Theory (DFT) could be used to precisely map the molecule's electrostatic potential surface, highlighting the electron-rich (around the nitrogen) and electron-poor regions. This information is invaluable for understanding how the molecule would orient itself when approaching a biological target and for designing analogues with improved properties.

Analytical Techniques and Characterization in Research of 3 Bromo 4 Chloro 2 Methylquinoline

Spectroscopic Characterization Methods

Spectroscopy is the primary tool for investigating the molecular structure of 3-Bromo-4-chloro-2-methylquinoline. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the methyl group protons. The four protons on the benzene (B151609) ring of the quinoline (B57606) system (H-5, H-6, H-7, H-8) would appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their precise shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on their position relative to the electron-withdrawing nitrogen atom and the halogen substituents. The methyl group at the C-2 position is expected to produce a singlet peak in the upfield region, likely around 2.5-2.8 ppm, as it has no adjacent protons to couple with.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all ten carbon atoms in the molecule. It is expected to show ten distinct signals. The carbon atom of the methyl group would appear at a high field (low ppm value), typically around 20-25 ppm. The nine carbons of the quinoline ring system would resonate at lower fields (higher ppm values, >120 ppm) due to their aromaticity. The carbons directly attached to the electronegative bromine (C-3), chlorine (C-4), and nitrogen (C-2, C-8a) atoms would be significantly deshielded, shifting their signals further downfield. Standard chemical shift prediction tools are often used in research to approximate these values. docbrown.infodocbrown.infodocbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH₃ | ~2.7 | ~23 | Singlet |

| C2 | - | ~160 | - |

| C3 | - | ~125 | - |

| C4 | - | ~148 | - |

| C4a | - | ~147 | - |

| C5 | ~8.1 | ~128 | Doublet |

| C6 | ~7.6 | ~127 | Triplet |

| C7 | ~7.8 | ~130 | Triplet |

| C8 | ~8.0 | ~126 | Doublet |

Note: The values in this table are predictions based on general principles of NMR spectroscopy and data from similar quinoline structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy and Fourier Transform Infrared (FT-IR)

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit several characteristic absorption bands.

Aromatic C-H Stretching: Sharp peaks would appear above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

C-H Bending: Absorptions from the methyl group's symmetric and asymmetric bending would be observed around 1450 cm⁻¹ and 1380 cm⁻¹.

C=N and C=C Stretching: The quinoline ring's aromatic carbon-carbon and carbon-nitrogen double bond stretching vibrations would produce a series of strong to medium peaks in the 1600-1400 cm⁻¹ fingerprint region.

C-Cl Stretching: A strong absorption band corresponding to the carbon-chlorine bond stretch is expected in the 800-600 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond stretch would typically appear at lower wavenumbers, generally between 600-500 cm⁻¹. researchgate.net

These distinct vibrational modes help confirm the presence of the key structural components of the molecule.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2920-2980 | Medium |

| Aromatic C=C/C=N Stretch | 1400-1600 | Strong, Multiple Bands |

| C-H Bend (Methyl) | ~1450, ~1380 | Medium |

| C-Cl Stretch | 600-800 | Strong |

Note: The values in this table are characteristic ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Time-Dependent DFT (TD-DFT)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophore system. The quinoline ring is an excellent chromophore. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic system.

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict and interpret the electronic absorption spectra. rsc.orgrsc.orgmdpi.com By calculating the energies of the electronic excited states, TD-DFT can simulate the UV-Vis spectrum. science.govyoutube.com This theoretical approach helps assign the observed absorption bands to specific electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For substituted quinolines, these calculations can predict how substituents like bromine, chlorine, and methyl groups influence the absorption wavelengths (λmax) and intensities. rsc.orgrsc.org

Mass Spectrometry (MS, HREI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) can provide highly accurate mass measurements, allowing for the determination of the exact molecular formula.

For this compound (C₁₀H₇BrClN), the molecular ion peak ([M]⁺) would be a key feature. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks. The primary peaks would be at m/z values corresponding to the combinations of these isotopes. The most intense peaks in this cluster would be for [C₁₀H₇⁷⁹Br³⁵ClN]⁺ and [C₁₀H₇⁸¹Br³⁵ClN]⁺. High-resolution mass spectrometry would be able to confirm the elemental composition by matching the precise measured mass to the calculated exact mass.

Predicted Isotopic Pattern for the Molecular Ion of this compound

| Isotopic Composition | Calculated Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₁₀H₇⁷⁹Br³⁵ClN | 254.9450 | ~77 |

| C₁₀H₇⁷⁹Br³⁷ClN | 256.9421 | ~25 |

| C₁₀H₇⁸¹Br³⁵ClN | 256.9429 | ~75 |

Note: The molecular weight is approximately 256.53 g/mol . The fragmentation pattern would further help in structural elucidation by showing the loss of substituents like Cl, Br, or the methyl group.

Crystallographic Analysis

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles.

This analysis would confirm the planarity of the quinoline ring system and reveal the precise spatial arrangement of the bromine, chlorine, and methyl substituents. Furthermore, it would provide insights into the intermolecular interactions, such as π-π stacking or halogen bonding, that govern how the molecules pack together in the crystal lattice. While a crystal structure for this specific compound is not available in open literature, analysis of related quinoline derivatives demonstrates the power of this technique to provide an unambiguous structural assignment.

Addressing Discrepancies in Heavy Atom Refinement

In crystallographic studies, heavy atom refinement is a critical process for determining the precise location of atoms with high atomic numbers, such as bromine and chlorine, within a crystal lattice. The significant electron density of these atoms can sometimes introduce challenges and discrepancies in the refinement process. Issues such as absorption effects, anomalous scattering, and improper scaling of diffraction data can lead to inaccuracies in bond lengths, bond angles, and thermal parameters.

To address these potential discrepancies, researchers employ several strategies. Advanced refinement software is used to apply corrections for absorption and extinction phenomena. Furthermore, careful analysis of the electron density map and difference Fourier maps helps in the accurate placement of all atoms, including the lighter carbon and nitrogen atoms of the quinoline ring, relative to the heavy halogens. Comparing the refined structure with data from theoretical calculations or with related known structures provides an additional layer of validation, ensuring the final crystallographic model is both accurate and chemically sensible.

Chromatographic Techniques for Purity Assessment

Chromatography is a fundamental technique for separating mixtures into their individual components, making it indispensable for assessing the purity of synthesized chemical compounds. preprints.org For "this compound", both high-performance liquid chromatography and gas chromatography are vital tools.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical method used to separate, identify, and quantify components dissolved in a solution. preprints.org It is a preferred technique for assessing the purity of "this compound" due to its high accuracy, sensitivity, and reproducibility. preprints.org In a typical HPLC analysis, a solution of the compound is injected into a column packed with a solid stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each eluting component, generating a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to "this compound" compared to the areas of any impurity peaks.

Table 1: HPLC Analysis Parameters (Illustrative Example)

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile (B52724)/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. technologynetworks.com It is exceptionally well-suited for the analysis of volatile compounds and for identifying and quantifying trace-level impurities in a sample. emerypharma.comnist.gov For "this compound", which is a solid, analysis would require dissolving it in a suitable solvent before injection. The gas chromatograph vaporizes the sample and separates its components based on their boiling points and interactions with the column's stationary phase. emerypharma.com

As each component exits the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). technologynetworks.com This process generates a unique mass spectrum for each component, acting as a molecular "fingerprint" that allows for definitive identification of trace impurities, such as residual starting materials or by-products from its synthesis. nist.gov The high sensitivity of GC-MS enables the detection of contaminants at parts-per-million (ppm) or even parts-per-billion (ppb) levels. emerypharma.com

Thermal Analysis (e.g., Melting Point)

Thermal analysis techniques are used to measure the physical properties of a substance as a function of temperature. The melting point is a fundamental thermal property of a pure crystalline solid. For a pure compound, melting occurs over a very narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. Therefore, determining the melting point of "this compound" serves as a quick and effective method for assessing its purity. While it is known to be a solid, specific melting point data is not consistently reported in publicly available literature.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClN | |

| Molecular Weight | 256.53 g/mol | |

| Physical Form | Solid | |

| Melting Point | Not Reported | N/A |

Potentiometric Studies and Stability Constant Determination (for complexes)

Potentiometric titration is an analytical method used to determine the concentration of a substance by measuring the potential difference (voltage) in an electrochemical cell. This technique is particularly valuable for studying the formation of metal complexes in solution and for determining their stability constants. journalijar.comrjpbcs.com If "this compound" were to be investigated for its ability to act as a ligand and form complexes with metal ions, potentiometric studies would be a key characterization method.

The process typically involves titrating a solution containing the ligand and a metal ion with a standard solution of a strong base, such as sodium hydroxide. researchgate.net The pH of the solution is monitored throughout the titration using a pH meter. researchgate.net By analyzing the resulting titration curve, researchers can calculate the proton-ligand and metal-ligand stability constants. journalijar.com The Irving-Rossotti method is a widely adopted pH-metric technique for such determinations. rjpbcs.com These stability constants provide quantitative insight into the strength of the interaction between the ligand and the metal ion in a specific solvent system. journalijar.com

Future Research Directions and Translational Perspectives

Exploration of New Synthetic Pathways for Sustainable Production

The traditional methods for synthesizing quinolines often involve harsh reaction conditions and the use of hazardous reagents. rsc.orgresearchgate.net Consequently, there is a growing need to develop more sustainable and environmentally friendly synthetic routes. rsc.orgacs.org Future research will likely focus on the development of novel catalytic systems that are both efficient and reusable. rsc.org

Recent advancements in sustainable chemistry have highlighted several promising strategies:

Catalytic Dehydrogenative Coupling: This approach offers an atom-economical pathway for synthesizing quinolines from readily available starting materials like 2-aminobenzyl alcohols and ketones. ijstr.org The use of earth-abundant and inexpensive metal catalysts, such as those based on copper or nickel, is a key area of exploration. ijstr.orgorganic-chemistry.org

Green Solvents and Conditions: The use of environmentally benign solvents, or even solvent-free reaction conditions, is a major goal in sustainable synthesis. acs.org Microwave-assisted organic synthesis has also emerged as a technique to reduce reaction times and energy consumption. researchgate.net

One-Pot Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. organic-chemistry.org

The development of these sustainable methods will be crucial for the large-scale and cost-effective production of 3-Bromo-4-chloro-2-methylquinoline and other quinoline (B57606) derivatives. rsc.org

Advanced Computational Design for Targeted Drug Discovery

Computational methods are becoming increasingly vital in the field of drug discovery and design. youtube.com These in silico techniques allow for the prediction of molecular properties, binding affinities, and potential toxicities, thereby streamlining the drug development process. youtube.comnih.gov

For this compound, advanced computational approaches can be employed to:

Identify and Optimize Lead Compounds: By modeling the interactions between quinoline derivatives and their biological targets, researchers can design new compounds with enhanced potency and selectivity. nih.gov

Predict ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a drug candidate are critical factors for its success. nih.gov Computational models can predict these properties, helping to identify compounds with favorable pharmacological profiles. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, it can be used to design molecules that fit perfectly into the active site, a concept known as the "lock and key" model. youtube.com

The integration of computational design with synthetic chemistry will accelerate the discovery of new therapeutic agents based on the quinoline scaffold. researchgate.net

In vivo Efficacy and Toxicity Studies for Promising Biological Activities

While in vitro studies provide valuable preliminary data, in vivo studies are essential to evaluate the efficacy and safety of a potential drug in a living organism. benthamdirect.com Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. benthamscience.comnih.govnih.gov

Future research on this compound should involve:

Animal Models of Disease: Testing the compound in relevant animal models will be crucial to determine its therapeutic potential for specific diseases. manchester.ac.uk

Pharmacokinetic and Pharmacodynamic Studies: These studies will provide information on how the compound is absorbed, distributed, metabolized, and excreted by the body, as well as its mechanism of action at the molecular level. manchester.ac.uk

Toxicology Studies: A thorough assessment of the compound's potential toxicity is necessary to ensure its safety for clinical use. researchgate.net This includes both acute and chronic toxicity studies. researchgate.net

The results of these in vivo studies will be critical for determining whether this compound or its derivatives can be advanced to clinical trials. researchgate.net

Development of Multi-Target Ligands Incorporating the Quinoline Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov Therefore, drugs that can simultaneously modulate multiple targets may offer a more effective therapeutic approach than single-target agents. nih.govnih.gov The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a basis for the development of ligands that bind to a variety of biological targets. nih.gov

Future research in this area could focus on:

Designing Hybrid Molecules: This involves combining the quinoline scaffold with other pharmacophores to create new molecules with dual or multiple activities. nih.gov

Targeting Multiple Kinases: Kinases are a class of enzymes that are often dysregulated in cancer. nih.gov Quinoline derivatives have been developed as inhibitors of multiple kinases, such as EGFR, VEGFR, and c-Met. nih.gov

Addressing Drug Resistance: The development of multi-target agents could be a strategy to overcome drug resistance, a major challenge in the treatment of infectious diseases and cancer. researchgate.net

The design of multi-target ligands based on the quinoline scaffold represents a promising strategy for the development of next-generation therapeutics. nih.gov

Clinical Translation Challenges and Strategies for Quinoline-Based Therapeutics

Despite the promising biological activities of many quinoline derivatives, translating these compounds from the laboratory to the clinic presents significant challenges. researchgate.net These challenges include issues with bioavailability, metabolic instability, and potential off-target effects. researchgate.netnih.gov

Strategies to overcome these hurdles include:

Prodrug Approaches: A prodrug is an inactive compound that is converted into an active drug in the body. This approach can be used to improve the absorption and distribution of a drug. researchgate.net

Rational Drug Design: By understanding the structure-activity relationships of quinoline derivatives, researchers can design new compounds with improved pharmacokinetic properties. researchgate.netmanchester.ac.uk

Formulation Development: The way a drug is formulated can have a significant impact on its bioavailability. nih.gov

Addressing these translational challenges will be essential for realizing the full therapeutic potential of quinoline-based medicines. nih.gov

Role of this compound as a Versatile Building Block in Complex Molecular Synthesis

The presence of two different halogen atoms (bromine and chlorine) at specific positions on the quinoline ring makes this compound a highly versatile building block in organic synthesis. These halogens can be selectively functionalized through various cross-coupling and substitution reactions, allowing for the construction of a wide array of more complex molecules.

The differential reactivity of the C-Br and C-Cl bonds can be exploited to introduce different substituents in a stepwise manner. This regioselectivity is a powerful tool for creating diverse molecular architectures. For instance, the bromo group can be selectively targeted in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

This versatility allows for the synthesis of a diverse library of quinoline derivatives with tailored properties for various applications, from medicinal chemistry to materials science.

Q & A

Q. What are the common synthetic routes for 3-Bromo-4-chloro-2-methylquinoline, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step halogenation and cyclization of quinoline precursors. For example, bromination at the 3-position can be achieved using brominating agents like PBr₃ or NBS, followed by chlorination at the 4-position via electrophilic substitution. Methylation at the 2-position may require Friedel-Crafts alkylation or palladium-catalyzed coupling. Reaction efficiency can be optimized by:

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Look for aromatic proton signals in the 7.0–8.5 ppm range and methyl group signals near 2.5 ppm. Chlorine and bromine substituents induce deshielding in adjacent carbons.

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) should align with the molecular weight (256.53 g/mol for C₁₀H₇BrClN). Fragmentation patterns (e.g., loss of Br or Cl) confirm substitution positions.

- IR Spectroscopy : C-H stretching (~3050 cm⁻¹) and C-Cl/Br vibrations (550–750 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound in cross-coupling reactions?

Methodological Answer: DFT calculations (e.g., using B3LYP hybrid functionals) model the compound’s electronic structure by analyzing frontier molecular orbitals (HOMO/LUMO). Key steps:

- Optimize geometry using basis sets like 6-31G(d,p) for light atoms and LANL2DZ for Br/Cl.

- Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom’s high electrophilicity facilitates Suzuki-Miyaura coupling.

- Compare computed bond dissociation energies (BDEs) of C-Br vs. C-Cl bonds to prioritize reaction pathways .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational models of this compound?

Methodological Answer: Discrepancies often arise from crystal packing effects or incomplete DFT dispersion corrections. To address this:

Q. How should researchers approach contradictory results in halogen displacement reactions involving this compound derivatives?

Methodological Answer: Contradictions (e.g., inconsistent yields in SNAr reactions) may stem from solvent polarity, steric hindrance, or competing elimination. Mitigation strategies include:

Q. What are the best practices for analyzing byproduct formation in the synthesis of this compound using HPLC or GC-MS?

Methodological Answer:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate polar byproducts. Compare retention times with standards.

- GC-MS : Derivatize non-volatile compounds (e.g., silylation) for detection. Quantify halogenated impurities (e.g., dihalogenated quinolines) via selective ion monitoring (SIM).

- Cross-reference with synthetic protocols to trace byproduct origins (e.g., incomplete methylation or halogen scrambling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.